molecular formula C13H14N2O2 B1477175 3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile CAS No. 2098015-96-2

3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile

Cat. No. B1477175
CAS RN: 2098015-96-2
M. Wt: 230.26 g/mol
InChI Key: LTULZGGQMIEEAF-UHFFFAOYSA-N
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Description

3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile (EIPN) is a synthetically produced compound that has been studied for its potential applications in a variety of scientific research fields. It is a cyclic nitrile that is composed of an indole ring, an ethoxy group, and a nitrile group. This compound is known to have a wide range of biochemical and physiological effects and has been used in laboratory experiments to study its mechanism of action and its potential applications.

Scientific Research Applications

Manganese(III) Acetate-Based Oxidative Cyclizations

A study by Yılmaz et al. (2005) discusses the oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes mediated by manganese(III) acetate, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This method highlights the potential of 3-oxopropanenitriles in constructing complex heterocyclic structures with good yields, emphasizing the synthetic versatility of these compounds in organic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Rhodium-Catalyzed C-H Activation/Annulation

Zhou et al. (2017) developed rhodium-catalyzed oxidative annulation reactions of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes. This process facilitates the synthesis of substituted carbazoles and fused carbazole derivatives, showcasing the compound's utility in the formation of complex nitrogen-containing heterocycles. The study presents an innovative approach to cycloaddition reactions, contributing to the field of catalytic heterocycle synthesis (Zhou, Li, & Wang, 2017).

Synthesis and Use as Precursors for Heterocyclic Compounds

Fadda et al. (2014) review the synthesis methods and reactivity of 3-(1H-indol-3-yl)-3-oxopropanenitrile, providing insights into its role as a precursor for various heterocyclic compounds. The review elaborates on recent progress in utilizing this compound for the generation of diverse heterocycles, underscoring its importance in synthetic organic chemistry and drug discovery (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).

Antimicrobial Activity of Novel Derivatives

Hassanin and Ibrahim (2012) explored the chlorination, bromination, and condensation reactions of a related compound, 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. Their research into novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, derived from the parent compound, included an assessment of their in vitro antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

Electrochemically Catalyzed Amino-Oxygenation of Styrenes

Liang et al. (2016) report on the efficient electrochemical amino-oxygenation of styrenes for the synthesis of 3-methoxyindolines and 3-ethoxyindoline, showcasing an environmentally benign methodology. This study demonstrates the compound's role in innovative synthetic approaches, contributing to green chemistry practices (Liang, Zeng, Luo, Ren, Tian, Sun, & Little, 2016).

properties

IUPAC Name

3-(4-ethoxy-2,3-dihydroindol-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTULZGGQMIEEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyindolin-1-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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